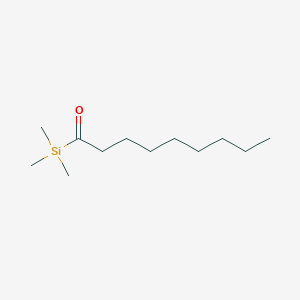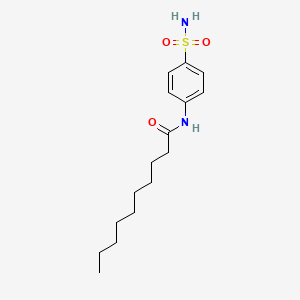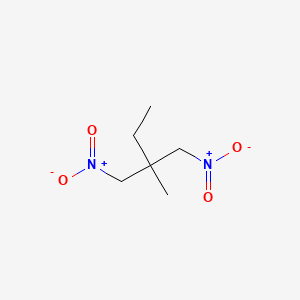
2-Methyl-1-nitro-2-(nitromethyl)butane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-1-nitro-2-(nitromethyl)butane is an organic compound with the molecular formula C6H12N2O4. It contains a total of 24 atoms, including 12 hydrogen atoms, 6 carbon atoms, 2 nitrogen atoms, and 4 oxygen atoms . This compound is characterized by the presence of two nitro groups attached to a butane backbone, making it a nitroalkane derivative.
Preparation Methods
The synthesis of 2-Methyl-1-nitro-2-(nitromethyl)butane involves several steps. One common method is the nitration of 2-methyl-2-(nitromethyl)butane using a mixture of nitric acid and sulfuric acid. The reaction typically occurs under controlled temperature conditions to prevent decomposition of the product . Industrial production methods may involve continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
2-Methyl-1-nitro-2-(nitromethyl)butane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction of the nitro groups can be achieved using reagents such as hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines.
Substitution: The nitro groups can be substituted with other functional groups using nucleophilic substitution reactions.
Scientific Research Applications
2-Methyl-1-nitro-2-(nitromethyl)butane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 2-Methyl-1-nitro-2-(nitromethyl)butane involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can modify biological molecules. These interactions can affect cellular pathways and processes, contributing to the compound’s biological activity .
Comparison with Similar Compounds
2-Methyl-1-nitro-2-(nitromethyl)butane can be compared with other nitroalkane derivatives, such as:
Nitromethane: A simpler nitroalkane with a single nitro group, used as a solvent and fuel additive.
2-Nitropropane: Another nitroalkane with two nitro groups, used in industrial applications and as a chemical intermediate.
1-Nitrobutane: A nitroalkane with a linear butane backbone, used in organic synthesis and as a solvent.
The uniqueness of this compound lies in its specific structure, which provides distinct reactivity and applications compared to other nitroalkanes.
Properties
CAS No. |
14035-97-3 |
|---|---|
Molecular Formula |
C6H12N2O4 |
Molecular Weight |
176.17 g/mol |
IUPAC Name |
2-methyl-1-nitro-2-(nitromethyl)butane |
InChI |
InChI=1S/C6H12N2O4/c1-3-6(2,4-7(9)10)5-8(11)12/h3-5H2,1-2H3 |
InChI Key |
VUBOCRBRIDCPDX-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C[N+](=O)[O-])C[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(E)-furan-2-ylmethylidene]undec-10-enehydrazide](/img/structure/B11953916.png)

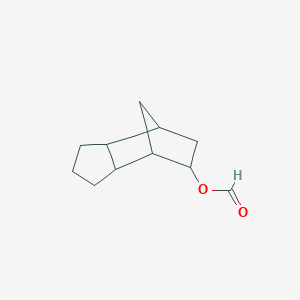

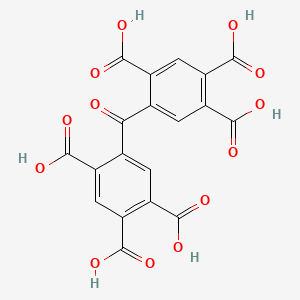
![N-[(Benzyloxy)carbonyl]seryltyrosine](/img/structure/B11953957.png)

